molecular formula C8H10ClN3 B1482134 7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2091199-33-4

7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1482134
M. Wt: 183.64 g/mol
InChI Key: YAXPKIZSMVPMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole” is a compound that falls under the category of pyrazole derivatives. Pyrazoles are a class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .


Synthesis Analysis

The synthesis of pyrazole derivatives involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems . A variety of methods have been developed for the synthesis of pyrazoles, including [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and many others .


Chemical Reactions Analysis

Pyrazole derivatives have been shown to undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, condensation reactions, and dehydrogenative coupling reactions .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of derivatives related to 7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole involves complex chemical reactions to create compounds with specific structural characteristics. One study involved the synthesis and crystal structure analysis of a related compound, highlighting its triclinic system and detailed molecular dimensions, providing foundational data for understanding the chemical and physical properties of these compounds (Li et al., 2009). Another example is the synthesis of 1-functionalized imidazo[1,5-a]pyrazolo[5,1-c]pyrazines, which underscores the reactivity and potential utility of the imidazo[1,2-b]pyrazole scaffold in creating novel heterocyclic compounds (N. M. Tsizorik et al., 2018).

Antimicrobial and Anticancer Applications

Compounds derived from the 7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole structure have shown potential in antimicrobial and anticancer applications. For example, novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides were synthesized and demonstrated promising antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (B. Jyothi et al., 2019). Additionally, novel benzimidazole-pyrazoline hybrid molecules have been evaluated for their anti-diabetic properties, indicating the versatility of the imidazo[1,2-b]pyrazole scaffold in medicinal chemistry applications (Farhat Ibraheem et al., 2020).

Novel Synthetic Pathways and Chemical Properties

Research has also focused on developing novel synthetic pathways to create derivatives of 7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole and exploring their chemical properties. The intermolecular aza-Wittig reaction has been utilized to synthesize pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives, illustrating innovative approaches to constructing these complex heterocycles (M. Barsy et al., 2006).

Safety And Hazards

The safety data sheet for a similar compound, “5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole”, indicates that it is considered hazardous. It can cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The development of new antimicrobial drugs is most needed due to rapid growth in global antimicrobial resistance. Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

7-(chloromethyl)-1-ethylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-2-11-3-4-12-8(11)7(5-9)6-10-12/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXPKIZSMVPMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
Reactant of Route 4
7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
Reactant of Route 5
7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.